N~3~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)NICOTINAMIDE
Overview
Description
N~3~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)NICOTINAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a nicotinamide moiety linked to a phenyl group, which is further connected to an oxadiazole ring substituted with a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)NICOTINAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The dimethylphenoxy group can be introduced via nucleophilic substitution reactions. The final step involves coupling the oxadiazole intermediate with a nicotinamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N~3~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)NICOTINAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N3-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)NICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The oxadiazole ring and nicotinamide moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{5-[(2,6-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)nicotinamide
- N-(4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)nicotinamide
Uniqueness
N~3~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)NICOTINAMIDE is unique due to the specific positioning of the dimethyl groups on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[4-[5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-5-3-7-20(16(15)2)29-14-21-26-22(27-30-21)17-8-10-19(11-9-17)25-23(28)18-6-4-12-24-13-18/h3-13H,14H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWWOVJDWYTXRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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